2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound characterized by the presence of an amino group, a pyridine ring, and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 225.12 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride exhibits biological activity, particularly as a potential pharmacological agent. It may interact with various biological targets due to its structural features, including:
Further investigation is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Several methods have been developed for synthesizing 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride:
Each method offers varying yields and purities, depending on the reaction conditions employed.
The applications of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride span several fields:
Studies on the interactions of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride with various biomolecules are ongoing. These include:
Such studies are crucial for determining the safety and efficacy of the compound in clinical settings.
Several compounds share structural similarities with 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride, each possessing unique characteristics:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 |
(S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 |
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.89 |
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.84 |
2-Amino-3-(pyridin-2-yL)propan-1-Ol hydrochloride | 75525879 | Varies |
These compounds differ primarily in their functional groups and stereochemistry, which influence their biological activity and chemical properties.
The uniqueness of 2-Amino-2-(pyridin-2-yL)propan-1-Ol dihydrochloride lies in its specific structural arrangement that may confer distinct pharmacological effects compared to its analogs. Further comparative studies could elucidate these differences and enhance our understanding of their respective roles in medicinal chemistry.